Dimethyl(2-(stearoyloxy)ethyl)ammonium formate
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Overview
Description
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C23H47NO4 and a molecular weight of 401.62358 g/mol . This compound is known for its unique structure, which includes a stearoyloxy group attached to an ethyl chain, further linked to a dimethylammonium group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate typically involves the esterification of stearic acid with 2-(dimethylamino)ethanol, followed by the formation of the ammonium salt with formic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The stearoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: This compound is utilized in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with lipid bilayers and cell membranes. The stearoyloxy group integrates into lipid structures, while the dimethylammonium group interacts with polar head groups, stabilizing the membrane structure. This interaction can influence membrane fluidity and permeability, making it useful in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2-(palmitoyloxy)ethyl)ammonium formate
- Dimethyl(2-(oleoyloxy)ethyl)ammonium formate
- Dimethyl(2-(myristoyloxy)ethyl)ammonium formate
Uniqueness
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which provides distinct physical and chemical properties compared to other similar compounds. The length and saturation of the stearoyloxy chain influence its interaction with lipid bilayers, making it particularly effective in applications requiring specific membrane interactions .
Properties
CAS No. |
93803-55-5 |
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Molecular Formula |
C23H47NO4 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl octadecanoate;formic acid |
InChI |
InChI=1S/C22H45NO2.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3;2-1-3/h4-21H2,1-3H3;1H,(H,2,3) |
InChI Key |
KAPMATBNQZNNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=O)O |
Origin of Product |
United States |
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